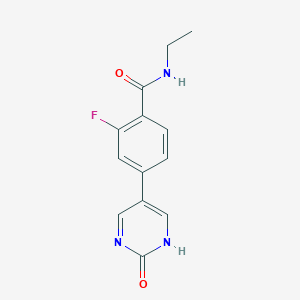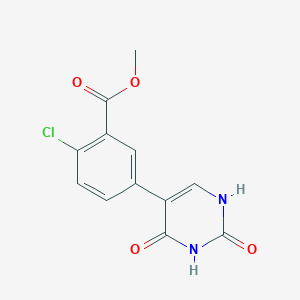
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group and a 3-methylsulfonylaminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The hydroxy group and the 3-methylsulfonylaminophenyl group are introduced through substitution reactions. For instance, the hydroxy group can be introduced via a nucleophilic substitution reaction using a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates.
化学反応の分析
Types of Reactions
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of nitrated or halogenated derivatives.
科学的研究の応用
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Industry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrazole: Contains a pyrazole ring instead of a pyrimidine ring.
Uniqueness
2-Hydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both hydroxy and sulfonyl groups, which confer distinct chemical and biological properties. Its pyrimidine ring also provides a different electronic environment compared to similar compounds with pyridine or pyrazole rings, leading to unique reactivity and interactions.
特性
IUPAC Name |
N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18(16,17)14-10-4-2-3-8(5-10)9-6-12-11(15)13-7-9/h2-7,14H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYIPBDFNUKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686877 |
Source


|
| Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-18-8 |
Source


|
| Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine](/img/structure/B6385987.png)
![(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine](/img/structure/B6386003.png)
![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine](/img/structure/B6386007.png)






